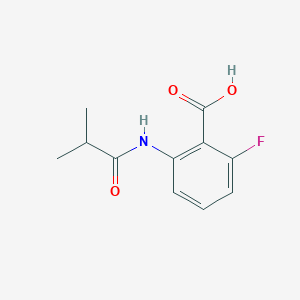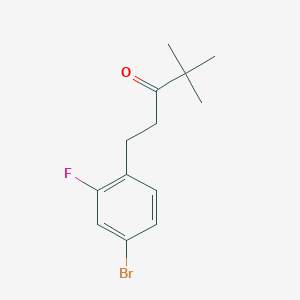![molecular formula C13H21NO B1518031 2-Methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}aniline CAS No. 1156812-61-1](/img/structure/B1518031.png)
2-Methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}aniline
Overview
Description
2-Methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}aniline is an organic compound that belongs to the class of anilines. These compounds are characterized by the presence of an amino group attached to an aromatic benzene ring. This specific compound features a substituted aniline structure with a complex alkyl group attachment, making it significant in various fields due to its unique properties.
Synthetic routes and reaction conditions
Alkylation of Aniline: : The primary method involves the alkylation of aniline with 2-methylbutan-2-yl chloride in the presence of a base like sodium hydroxide.
Etherification: : Following alkylation, the compound undergoes etherification using appropriate conditions to attach the [(2-methylbutan-2-yl)oxy]methyl group to the aromatic ring.
Industrial production methods: : In industrial settings, this compound can be synthesized on a larger scale using continuous flow reactors to optimize the yield and purity while maintaining efficient reaction conditions.
Types of reactions
Oxidation: : Can undergo oxidation reactions with agents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: : Reduction using hydrogen gas and palladium on carbon can lead to deamination or removal of functional groups.
Substitution: : Both electrophilic and nucleophilic substitutions can occur on the aromatic ring or the alkyl side chains under appropriate conditions.
Common reagents and conditions
Oxidation: : Potassium permanganate, chromium trioxide
Reduction: : Hydrogen gas, palladium on carbon, sodium borohydride
Substitution: : Halogenating agents, nitrating agents, strong acids or bases
Major products formed
Oxidized quinones, substituted anilines, deaminated products
Scientific Research Applications
Chemistry: : Used as a precursor in the synthesis of complex organic molecules.
Biology: : Can be utilized in studies investigating the interaction of aniline derivatives with biological macromolecules.
Medicine: : Potential use in pharmaceutical research for developing drugs due to its structural similarity to certain biologically active compounds.
Industry: : Applied in the synthesis of dyes, pigments, and polymer additives.
Mechanism of Action
Mechanism: : Acts primarily by interacting with molecular targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions.
Molecular targets and pathways: : Can affect pathways involving cytochrome P450 enzymes and amine oxidases due to its aromatic and amino functional groups.
Similar compounds
Aniline
N-methylaniline
2,4-dimethylaniline
Comparison: : 2-Methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}aniline stands out due to its unique substituted alkyl-oxy methyl group, which imparts distinct chemical reactivity and potential biological activity compared to simpler aniline derivatives. This uniqueness allows for specialized applications in synthetic chemistry and potential drug development.
Properties
IUPAC Name |
2-methyl-3-(2-methylbutan-2-yloxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-5-13(3,4)15-9-11-7-6-8-12(14)10(11)2/h6-8H,5,9,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICRXNIHRXUFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC1=C(C(=CC=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol](/img/structure/B1517953.png)
![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)
![5-[(3-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517956.png)
![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)

![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517963.png)
![2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1517964.png)


![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)
![3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1517970.png)

